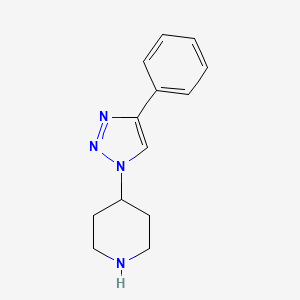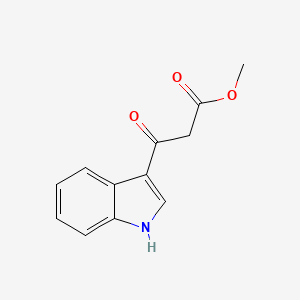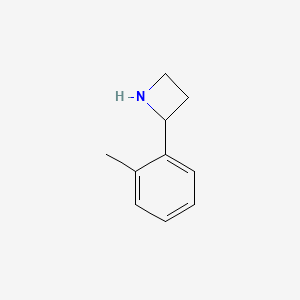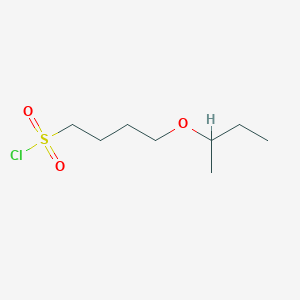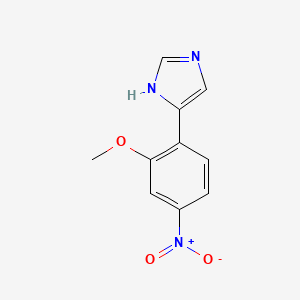
(2-Nitropyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Nitropyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a nitro group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitropyridin-4-yl)boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This involves the reaction of 2-nitropyridine-4-halide with a metal reagent such as n-butyllithium, followed by treatment with a boron source like trialkylborates.
Directed Ortho-Metallation (DoM): This method uses a substituted pyridine and a strong base to achieve metal-hydrogen exchange, followed by borylation with trialkylborates.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiboron or dialkoxyhydroborane under palladium catalysis.
C-H or C-F Bond Activation: Iridium or rhodium catalysts can be used to activate C-H or C-F bonds in pyridines, followed by borylation.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. Palladium-catalyzed cross-coupling reactions are particularly favored due to their efficiency and versatility.
Análisis De Reacciones Químicas
Types of Reactions: (2-Nitropyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide under palladium catalysis.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst.
Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives, while the boronic acid group can be oxidized to boronic esters.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Reducing Agents: Such as hydrogen or hydrazine for nitro group reduction.
Oxidizing Agents: Such as hydrogen peroxide for boronic acid oxidation.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Aminopyridines: From nitro group reduction.
Boronic Esters: From boronic acid oxidation.
Aplicaciones Científicas De Investigación
(2-Nitropyridin-4-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Nitropyridin-4-yl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halopyridine.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
In biological applications, the compound can act as a reversible covalent inhibitor, interacting with specific enzymes or proteins through its boronic acid group .
Comparación Con Compuestos Similares
(5-Nitropyridin-2-yl)boronic acid: Similar structure but with the nitro group at the 5-position.
Pyridine-4-boronic acid: Lacks the nitro group, making it less reactive in certain contexts.
2-Aminopyridine-4-boronic acid: Features an amino group instead of a nitro group, altering its reactivity and applications.
Uniqueness: (2-Nitropyridin-4-yl)boronic acid is unique due to the presence of both a nitro group and a boronic acid group on the pyridine ring. This combination allows for versatile reactivity in both organic synthesis and potential biological applications.
Propiedades
Fórmula molecular |
C5H5BN2O4 |
|---|---|
Peso molecular |
167.92 g/mol |
Nombre IUPAC |
(2-nitropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H5BN2O4/c9-6(10)4-1-2-7-5(3-4)8(11)12/h1-3,9-10H |
Clave InChI |
WWIPZUXJNSKRQC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1)[N+](=O)[O-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B13526297.png)
![(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13526303.png)
